2-Butanoylbenzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butanoylbenzoic acid typically involves the Friedel-Crafts acylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Butanoylbenzoic acid undergoes various chemical reactions, including:
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated benzoic acid derivatives
Scientific Research Applications
2-Butanoylbenzoic acid has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for impurity testing and calibration of instruments.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Employed in the production of high-purity chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-butanoylbenzoic acid involves its interaction with specific molecular targets and pathways. In the context of its use as an impurity in butylphthalide, it may influence the pharmacokinetics and pharmacodynamics of the drug. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cerebral ischemia .
Comparison with Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid used as a food preservative and in the synthesis of various chemicals.
2-Benzoylbenzoic acid: Another derivative of benzoic acid with similar chemical properties but different applications.
Butylphthalide: An anti-cerebral-ischemia drug that contains 2-butanoylbenzoic acid as an impurity.
Uniqueness: this compound is unique due to its specific structure and its role as an impurity in butylphthalide. Its presence can affect the purity and efficacy of pharmaceutical products, making it an important compound for quality control and drug synthesis .
Properties
IUPAC Name |
2-butanoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-5-10(12)8-6-3-4-7-9(8)11(13)14/h3-4,6-7H,2,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUHAUVCDQLYEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613079 | |
Record name | 2-Butanoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19666-03-6 | |
Record name | 2-Butanoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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